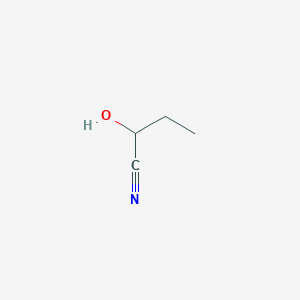
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C12H9Cl2NO2 It is a derivative of acrylate, characterized by the presence of a cyano group and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives like ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyano and acrylate groups.
Industry: Utilized in the production of polymers and materials with unique properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dichlorophenyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
- Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
Comparison: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can affect the compound’s electronic properties, reactivity, and interactions with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
55417-50-0 |
|---|---|
Formule moléculaire |
C12H9Cl2NO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5- |
Clé InChI |
BAGNYLHFEFULOF-UITAMQMPSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















